molecular formula C15H18O3 B1317026 Ethyl 2-(3-oxocyclohexyl)benzoate CAS No. 284022-85-1

Ethyl 2-(3-oxocyclohexyl)benzoate

Cat. No. B1317026
M. Wt: 246.3 g/mol
InChI Key: BMNKHFNMAHQJIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-oxocyclohexyl)benzoate is C15H18O3 . The InChI code is 1S/C15H18O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3,5,7,9,12H,2,4,6,8,10H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-oxocyclohexyl)benzoate is a white or off-white crystalline powder with a melting point of 75-77 °C. It is soluble in most organic solvents. The molecular weight is 246.3 g/mol .

Scientific Research Applications

Synthesis of Ethyl Benzoate

  • Scientific Field : Chemical Engineering
  • Summary of Application : Ethyl benzoate (EtBZ) is synthesized via esterification of benzoic acid (BeZ) with ethanol in a reactive distillation .
  • Methods of Application : The synthesis is challenging due to the complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone . A recently developed Integrated Conventional Batch Distillation (i-CBD) column offers the prospect of revisiting such reactions for the synthesis of EtBZ .

Benzocaine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Benzocaine, a compound similar to Ethyl 2-(3-oxocyclohexyl)benzoate, is used as a precursor to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .
  • Methods of Application : Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct these derivatives .
  • Results or Outcomes : These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

properties

IUPAC Name

ethyl 2-(3-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-4,8-9,11H,2,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNKHFNMAHQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573108
Record name Ethyl 2-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-oxocyclohexyl)benzoate

CAS RN

284022-85-1
Record name Ethyl 2-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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